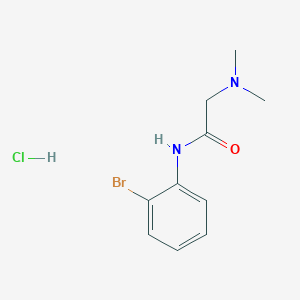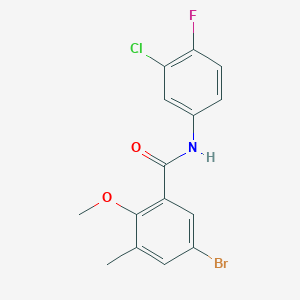
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
Descripción general
Descripción
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride, also known as BDG, is a chemical compound that has been used in various scientific research studies. It is a small molecule that is commonly used as a pharmacological tool to investigate the function of certain proteins and enzymes in the human body.
Mecanismo De Acción
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride acts as an inhibitor of certain enzymes and proteins in the human body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride can alter the expression of certain genes and proteins in the human body, leading to various physiological effects.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been shown to have various biochemical and physiological effects in the human body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death, in these cells. N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has also been shown to have anti-inflammatory properties and can reduce inflammation in certain tissues in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in lab experiments is its small size and ease of use. It is a small molecule that can easily penetrate cell membranes and interact with various proteins and enzymes in the human body. However, one limitation of using N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in lab experiments is its specificity. It may not be specific to certain proteins or enzymes, which can lead to off-target effects and inaccurate results.
Direcciones Futuras
There are several future directions for research on N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride. One potential area of research is the development of more specific inhibitors of certain proteins and enzymes in the human body. This could lead to the development of more targeted therapies for various diseases and conditions. Another potential area of research is the investigation of the role of N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in epigenetic regulation, which could lead to a better understanding of the mechanisms of gene expression and regulation in the human body.
Aplicaciones Científicas De Investigación
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been widely used in scientific research studies to investigate the function of various proteins and enzymes in the human body. It has been shown to modulate the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has also been used to study the role of certain proteins in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11;/h3-6H,7H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVMKJPWGXJRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
![3-(4-fluorophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4138173.png)
![2-[cyclohexyl(methyl)amino]-5-nitrobenzamide](/img/structure/B4138177.png)
![N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138181.png)
![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4138196.png)

![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4138239.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)